molecular formula C12H8ClFN2O B8235518 2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone

2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B8235518
M. Wt: 250.65 g/mol
InChI Key: RQKKZKGFORJMIC-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone is an organic compound that belongs to the class of pyrimidines and phenyl ketones It is characterized by the presence of a chloropyrimidine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-fluorobenzaldehyde.

    Condensation Reaction: The 2-chloropyrimidine undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Substituted pyrimidines with various functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It is investigated for its properties in the creation of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyrimidin-4-yl)-1-phenylethanone: Similar structure but lacks the fluorine atom on the phenyl ring.

    2-(2-Chloropyrimidin-4-yl)-1-(4-chlorophenyl)ethanone: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(2-Chloropyrimidin-4-yl)-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

2-(2-Chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone is unique due to the presence of both a chloropyrimidine and a fluorophenyl group. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-12-15-6-5-10(16-12)7-11(17)8-1-3-9(14)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKKZKGFORJMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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